molecular formula C13H13NO2 B6625960 4-acetyl-N-methyl-N-prop-2-ynylbenzamide

4-acetyl-N-methyl-N-prop-2-ynylbenzamide

Cat. No.: B6625960
M. Wt: 215.25 g/mol
InChI Key: TUUXPWKGOHVMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-methyl-N-prop-2-ynylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group, a methyl group, and a prop-2-ynyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-methyl-N-prop-2-ynylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of prop-2-ynylamine with an appropriate benzoyl chloride derivative under basic conditions to form the corresponding benzamide . The reaction typically requires a non-polar solvent and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-methyl-N-prop-2-ynylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or prop-2-ynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-acetyl-N-methyl-N-prop-2-ynylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-methyl-N-prop-2-ynylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-methyl-N-prop-2-ynylbenzamide is unique due to the presence of both an acetyl group and a prop-2-ynyl group attached to the benzamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

4-acetyl-N-methyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-4-9-14(3)13(16)12-7-5-11(6-8-12)10(2)15/h1,5-8H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXPWKGOHVMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.